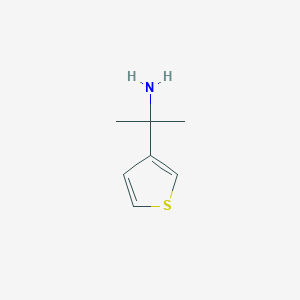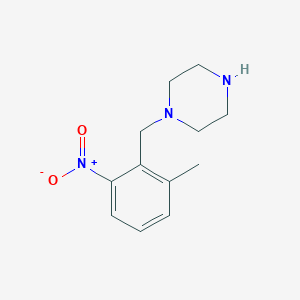
Ethyl 2,4,4-trifluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4,4-trifluoro-3-oxobutanoate is a fluorinated organic compound with the molecular formula C6H7F3O3. It is a valuable intermediate in organic synthesis, particularly in the preparation of trifluoromethylated compounds. The presence of trifluoromethyl groups imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Another method involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with triethoxymethane in acetic anhydride at elevated temperatures. This method provides a high yield of the product and is suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and hydrazines to form substituted products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, hydrazines, and other nucleophiles are commonly used in substitution reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Catalysts: Transition metal catalysts such as palladium and nickel are often employed in cyclization reactions.
Major Products Formed
Substituted Products: Reaction with nucleophiles yields various substituted derivatives.
Reduced Products: Reduction reactions produce alcohols and other reduced compounds.
Heterocyclic Compounds: Cyclization reactions result in the formation of heterocyclic structures.
Scientific Research Applications
Ethyl 2,4,4-trifluoro-3-oxobutanoate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,4,4-trifluoro-3-oxobutanoate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex molecules, where the compound serves as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but lacks the additional fluorine atom at the 2-position.
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Contains a diazo group, making it a valuable precursor for the synthesis of trifluoromethyl heterocycles.
Ethyl 4,4-difluoro-3-oxobutanoate: Contains two fluorine atoms instead of three, resulting in different reactivity and applications.
Uniqueness
Ethyl 2,4,4-trifluoro-3-oxobutanoate is unique due to the presence of three fluorine atoms, which significantly enhance its electrophilicity and reactivity. This makes it a versatile intermediate in the synthesis of a wide range of fluorinated compounds, providing advantages in terms of bioactivity, metabolic stability, and physicochemical properties .
Properties
Molecular Formula |
C6H7F3O3 |
|---|---|
Molecular Weight |
184.11 g/mol |
IUPAC Name |
ethyl 2,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H7F3O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 |
InChI Key |
NKVNLVJLZMIOSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


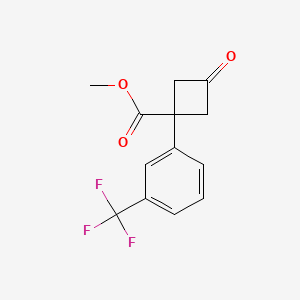

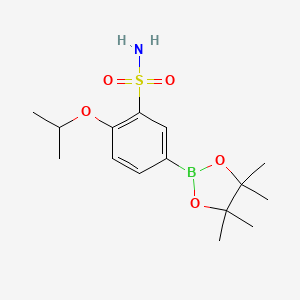
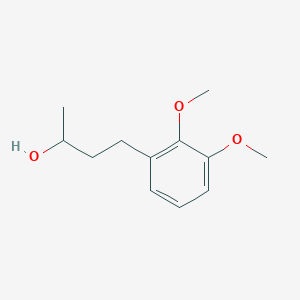
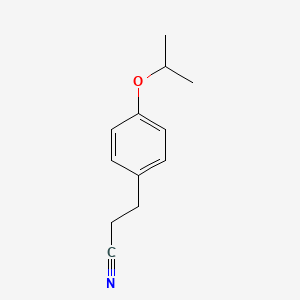

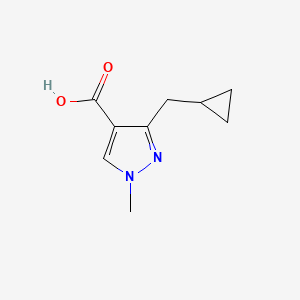
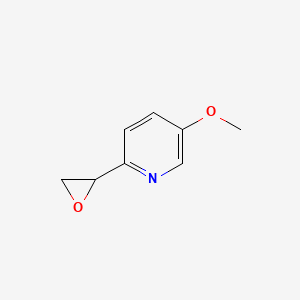
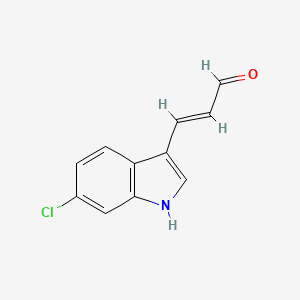
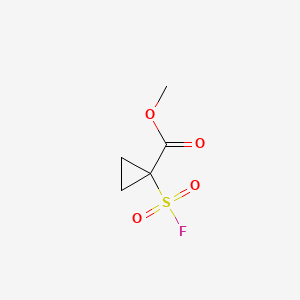
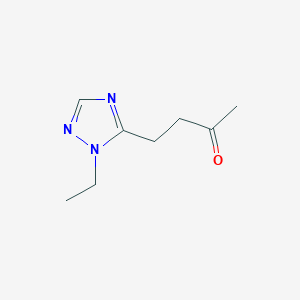
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)
